Benzyl 2-cyanocyclopropane-1-carboxylate

Description

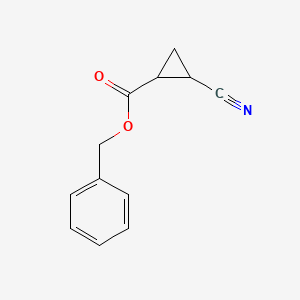

Benzyl 2-cyanocyclopropane-1-carboxylate is a synthetic organic compound featuring a strained cyclopropane ring substituted with a cyano (-CN) group at position 2 and a benzyl ester (-COOBn) at position 1. Its molecular formula is C₁₂H₁₁NO₂, with a molecular weight of 201.22 g/mol. The cyclopropane ring introduces significant ring strain, which enhances its reactivity in organic synthesis, particularly in [2+1] cycloadditions or ring-opening reactions. The cyano group contributes electrophilicity, enabling further functionalization (e.g., nucleophilic additions or reductions).

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

benzyl 2-cyanocyclopropane-1-carboxylate |

InChI |

InChI=1S/C12H11NO2/c13-7-10-6-11(10)12(14)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6,8H2 |

InChI Key |

ZUNQADJXIOXQCV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1C(=O)OCC2=CC=CC=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 2-cyanocyclopropane-1-carboxylate can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts. The resulting cyclopropane derivatives can then be functionalized to introduce the cyano and ester groups .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions followed by functional group transformations. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-cyanocyclopropane-1-carboxylate undergoes various chemical reactions, including:

Hydrolysis: Selective hydrolysis of the cyano group to form amides.

Substitution: Nucleophilic substitution reactions at the cyano group or ester group.

Cycloaddition: Reactions with nucleophiles to form bicyclic compounds.

Common Reagents and Conditions

Hydrolysis: Hydroxylamine and sodium acetate are commonly used for selective hydrolysis.

Substitution: Various nucleophiles such as amines and thiols can be used under mild conditions.

Cycloaddition: Pyridine or benzo-pyridine can be used for cycloaddition reactions.

Major Products Formed

Amides: Formed through hydrolysis of the cyano group.

Bicyclic Compounds: Formed through cycloaddition reactions.

Scientific Research Applications

Benzyl 2-cyanocyclopropane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and pharmaceutical applications.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2-cyanocyclopropane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The cyano group can undergo nucleophilic attack, leading to the formation of various derivatives. The ester group can also participate in reactions, contributing to the compound’s versatility in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Benzyl 2-cyanocyclopropane-1-carboxylate with structurally or functionally related compounds:

Key Comparative Insights:

Cyclopropane vs. Cyclobutane Rings :

- The cyclopropane ring in the target compound exhibits greater ring strain (~27 kcal/mol) than cyclobutane (~26 kcal/mol), leading to higher reactivity in ring-opening or rearrangements . This makes it more suitable for applications requiring controlled instability (e.g., prodrug design).

Functional Group Effects: The cyano group in the target compound enhances electrophilicity compared to the amine in Benzyl 4-aminopiperidine-1-carboxylate or the carboxylic acid in 1-Benzylcyclobutane-1-carboxylic acid . This property facilitates nucleophilic attacks, such as in the synthesis of tetrazoles or amidines.

Toxicity and Safety: Benzyl Alcohol is metabolized to benzoic acid, which can accumulate and cause toxicity (e.g., respiratory or neurotoxic effects). By contrast, ester derivatives like this compound may hydrolyze more slowly, reducing acute toxicity risks. However, safety data for the target compound are unavailable in the provided evidence.

Applications: The target compound’s strained ring and cyano group make it a candidate for click chemistry or metal-catalyzed cross-couplings. In contrast, 1-Benzylcyclobutane-1-carboxylic acid is primarily used in R&D for studying ring-size effects on biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.